3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

Catalog No.
S13746252
CAS No.
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)b...

Product Name

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

IUPAC Name

3-(aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H17NO2.ClH/c1-9(15)12(8-14)7-10-2-3-13-11(6-10)4-5-16-13;/h2-3,6,12H,4-5,7-8,14H2,1H3;1H

InChI Key

OMVQKPOFMBOBBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC2=C(C=C1)OCC2)CN.Cl

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride is a chemical compound characterized by its complex structure featuring a benzofuran moiety. The molecular formula is C13H18ClNO2C_{13}H_{18}ClNO_2 with a molecular weight of 255.74 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the aminomethyl group, which enhances its reactivity and interaction with biological targets.

, including:

  • Oxidation: This can convert the ketone functional group to carboxylic acids or other ketones, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitutions can modify the benzofuran ring or the aminomethyl group, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or nucleophiles like amines and thiols.

Research indicates that 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride exhibits significant biological activity. It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. The mechanism of action likely involves interactions with specific enzymes or receptors, potentially modulating their activity through the aminomethyl group facilitating binding to active sites .

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Ring: Achieved through cyclization reactions involving phenol derivatives.
  • Introduction of the Butan-2-one Moiety: This may be accomplished via aldol condensation or other carbon-carbon bond-forming reactions.
  • Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, synthesis methods are optimized for higher yields and purity. Techniques may include continuous flow reactors and automated synthesis processes, alongside purification methods like crystallization or chromatography.

3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride finds applications in:

  • Medicinal Chemistry: As a potential drug candidate for various therapeutic applications.
  • Organic Synthesis: Used as an intermediate in synthesizing other complex molecules.
  • Material Science: Investigated for developing new materials or as a catalyst in

Studies have shown that this compound interacts with various biological macromolecules. Its aminomethyl group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, while the hydrophobic benzofuran ring enhances its binding affinity to certain targets. These interactions are crucial for understanding its biological activity and potential therapeutic effects .

Several compounds share structural similarities with 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-(Aminomethyl)-2-methoxyphenolContains a methoxy groupExhibits antioxidant properties
5-Hydroxytryptamine (Serotonin)Indole structureNeurotransmitter role in mood regulation
3-(Aminomethyl)-6-methoxyquinolin-4-oneQuinoline frameworkPotential anti-cancer properties
3-(Aminomethyl)-4-methylphenolSimple aromatic structureAntimicrobial activity

Uniqueness of 3-(Aminomethyl)-4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-one;hydrochloride

This compound's unique combination of a benzofuran core with an aminomethyl side chain sets it apart from others. Its specific interactions within biological systems make it a valuable candidate for further research in drug development and medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.1026065 g/mol

Monoisotopic Mass

255.1026065 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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